1,2-Dihydro-2-oxoquinazoline-4-carboxyanilide
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Overview
Description
1,2-Dihydro-2-oxoquinazoline-4-carboxyanilide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core with a carboxyanilide group attached, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dihydro-2-oxoquinazoline-4-carboxyanilide typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with formamide under acidic conditions to form the quinazoline core. Subsequent reactions with aniline derivatives yield the desired carboxyanilide compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-oxoquinazoline-4-carboxyanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1,2-dihydro-2-oxoquinazoline-4-carboxyanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
Quinazolinone: A derivative with an additional oxo group.
1,2,4-Oxadiazole: A heterocyclic compound with a similar nitrogen-oxygen framework.
Uniqueness
1,2-Dihydro-2-oxoquinazoline-4-carboxyanilide is unique due to its specific substitution pattern and the presence of the carboxyanilide group. This structural feature imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H11N3O2 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-oxo-N-phenyl-1H-quinazoline-4-carboxamide |
InChI |
InChI=1S/C15H11N3O2/c19-14(16-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)17-15(20)18-13/h1-9H,(H,16,19)(H,17,18,20) |
InChI Key |
IBKXBRUBWALIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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